N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a butyl(methyl)amino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Amidation: The brominated intermediate is then reacted with 3-[butyl(methyl)amino]propanamide. This step involves the formation of an amide bond, which can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination and amidation processes. These processes would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may result in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or nitriles.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-3-[ethyl(methyl)amino]propanamide: Similar structure but with an ethyl group instead of a butyl group.
N-(4-chloro-3-methylphenyl)-3-[butyl(methyl)amino]propanamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-bromo-3-methylphenyl)-3-[butyl(ethyl)amino]propanamide: Similar structure but with an ethyl group on the amino moiety.
Uniqueness
N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide is unique due to the specific combination of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance its electrophilic properties, making it more reactive in substitution reactions compared to its chlorine analog.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C15H23BrN2O |
---|---|
Molecular Weight |
327.26 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[butyl(methyl)amino]propanamide |
InChI |
InChI=1S/C15H23BrN2O/c1-4-5-9-18(3)10-8-15(19)17-13-6-7-14(16)12(2)11-13/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19) |
InChI Key |
BWYIUKSCLYBHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCC(=O)NC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.